2-Amino-3-bromo-5-fluorobenzaldehyde
Overview
Description
2-Amino-3-bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, bromo, and fluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-bromo-5-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-amino-3-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Condensation Reactions: The aldehyde group can react with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Condensation: Reactions with primary amines or hydrazines typically occur under acidic or neutral conditions.
Major Products Formed
Schiff Bases: Formed by the reaction of the aldehyde group with primary amines.
Hydrazones: Formed by the reaction of the aldehyde group with hydrazines.
Scientific Research Applications
2-Amino-3-bromo-5-fluorobenzaldehyde has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of complex organic molecules and polymers.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Chemical Synthesis: Employed as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-fluorobenzaldehyde depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form more complex molecules. The presence of amino, bromo, and fluoro groups allows it to engage in diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-fluorobenzaldehyde: Similar structure but different substitution pattern.
2-Amino-3-fluorobenzaldehyde: Lacks the bromo group.
2-Amino-3-bromobenzaldehyde: Lacks the fluoro group
Uniqueness
2-Amino-3-bromo-5-fluorobenzaldehyde is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specialized applications in material science and pharmaceuticals .
Properties
IUPAC Name |
2-amino-3-bromo-5-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYTVAARTWSIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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